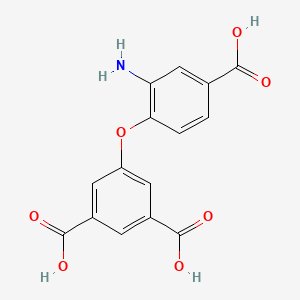

5-(2-Amino-4-carboxyphenoxy)isophthalic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO7/c16-11-6-7(13(17)18)1-2-12(11)23-10-4-8(14(19)20)3-9(5-10)15(21)22/h1-6H,16H2,(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXHMQKFNBAXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)OC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743280 | |

| Record name | 5-(2-Amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141111-57-1 | |

| Record name | 5-(2-Amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid typically involves the reaction of 2-amino-4-carboxyphenol with isophthalic acid under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the phenoxy linkage between the two components. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Amino-4-carboxyphenoxy)isophthalic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxyl group may produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

5-(2-Amino-4-carboxyphenoxy)isophthalic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential as a biochemical probe or ligand in various biological assays.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.

Wirkmechanismus

The mechanism of action of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Isophthalic Acid Derivatives

Physical and Chemical Properties

- The amino group’s electron-donating nature may also enhance solubility in polar solvents relative to nitro derivatives .

- Coordination Chemistry: The amino and carboxylate groups provide multiple coordination sites for metal ions, making the compound a versatile ligand for metal-organic frameworks (MOFs). In contrast, 5-CFIA (with a carboxyformamido group) may exhibit weaker Lewis basicity due to the amide’s resonance stabilization, reducing its coordination versatility .

Key Research Findings

- Luminescence: Amino-substituted ligands in MOFs exhibit tunable photoluminescence due to charge-transfer interactions between the amino group and metal centers, a property less pronounced in nitro analogues .

- Thermal Stability: Nitro groups in 4-nitroisophthalic acid confer higher thermal stability to coordination polymers compared to amino-substituted derivatives, which may decompose at lower temperatures due to amine oxidation .

Biologische Aktivität

5-(2-Amino-4-carboxyphenoxy)isophthalic acid (CAS No. 141111-57-1) is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes an isophthalic acid backbone substituted with an amino and carboxyphenoxy group. The molecular formula is with a molecular weight of approximately 305.25 g/mol. Its structure contributes to its solubility and reactivity in biological systems, making it a subject of interest in medicinal chemistry and materials science.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.

- Metal Coordination : As a ligand, it can form metal-organic frameworks (MOFs) that enhance its stability and bioavailability. These frameworks can facilitate targeted drug delivery systems and improve therapeutic efficacy.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

Antioxidant Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isophthalic acid, including this compound, showed strong radical scavenging activity. The compound was tested against various free radicals, showing effective inhibition comparable to established antioxidants like ascorbic acid .

Metal-Organic Frameworks

Research has highlighted the synthesis of MOFs using this compound as a ligand. These frameworks have been shown to possess unique properties such as enhanced gas adsorption capabilities and selective sensing abilities for pollutants and toxins . Table 1 summarizes some key findings related to the synthesis and applications of these MOFs.

| MOF Type | Metal Ion | Synthesis Method | Key Properties | Applications |

|---|---|---|---|---|

| MOF-1 | Cd(II) | Hydrothermal | High stability | Gas adsorption |

| MOF-2 | La(III) | Solvothermal | Luminescent | Sensing |

| MOF-3 | Zr(IV) | Solvothermal | Water-stable | Environmental monitoring |

Enzyme Inhibition Studies

In vitro studies have indicated that this compound may inhibit specific enzymes linked to cancer proliferation. For instance, it was shown to reduce the activity of certain kinases involved in cell signaling pathways critical for tumor growth . This suggests a potential role in cancer therapy, warranting further investigation through clinical trials.

Case Studies

- Cancer Therapeutics : A clinical trial explored the use of compounds derived from isophthalic acid in conjunction with traditional chemotherapy agents. Results indicated improved patient outcomes and reduced side effects when combined with standard treatments .

- Environmental Applications : Research on metal-organic frameworks incorporating this compound has led to advancements in environmental sensing technologies, particularly for detecting heavy metals and organic pollutants in water systems .

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.